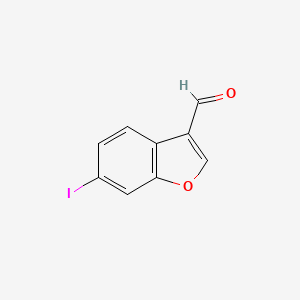

6-Iodobenzofuran-3-carbaldehyde

Beschreibung

6-Iodobenzofuran-3-carbaldehyde is a halogenated benzofuran derivative featuring an iodine substituent at the 6-position and a formyl group (-CHO) at the 3-position of the benzofuran core. Its molecular formula is $ \text{C}9\text{H}5\text{IO}_2 $, with a molecular weight of 286.03 g/mol. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and materials science research, where its iodine atom serves as a versatile handle for further functionalization (e.g., cross-coupling reactions) .

Crystallographic studies employing the SHELX software suite have elucidated its planar benzofuran backbone, with the iodine atom introducing slight steric distortion due to its larger atomic radius. The aldehyde group at position 3 enhances electrophilic reactivity, making the compound a valuable precursor for synthesizing heterocyclic frameworks .

Eigenschaften

IUPAC Name |

6-iodo-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUMAUTUWVQFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)OC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Iodobenzofuran-3-carbaldehyd beinhaltet typischerweise die Iodierung von Benzofuran-Derivaten, gefolgt von einer Formylierung. Eine gängige Methode ist die Iodierung von Benzofuran unter Verwendung von Iod und einem geeigneten Oxidationsmittel, wie Wasserstoffperoxid oder Natriumhypochlorit, um das Iodatom an der gewünschten Position einzuführen. Das resultierende iodierte Benzofuran wird dann einer Formylierung mit Reagenzien wie dem Vilsmeier-Haack-Reagenz (einer Kombination aus DMF und POCl3) unterzogen, um die Aldehydgruppe an der 3-Position einzuführen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 6-Iodobenzofuran-3-carbaldehyd kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine substituent enables transition-metal-catalyzed cross-coupling reactions:

A. Sonogashira Coupling

Under Pd-Cu catalysis, the iodine atom is replaced by terminal alkynes:

-

Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), triethylamine, 80°C

-

Products : Alkynyl-substituted benzofuran derivatives (e.g., 39a–c )

B. Suzuki-Miyaura Coupling

Aryl boronic acids react via Pd-mediated coupling:

-

Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, dioxane, 100°C (analogous to methods in )

-

Applications : Synthesis of biaryl benzofuran scaffolds for drug discovery.

Aldehyde Functional Group Transformations

The aldehyde group participates in nucleophilic additions and condensations:

A. Hydrazide Formation

Reaction with hydrazines yields antimicrobial agents:

-

Products : 6-Iodobenzofuran-3-carbohydrazide derivatives (e.g., 3 , 4 )

B. Knoevenagel Condensation

Aldehyde reacts with active methylene compounds:

-

Conditions : Piperidine catalyst, ethanol, 60°C (methodology from )

-

Products : α,β-Unsaturated ketones for further cyclization.

Electrophilic Substitution

The electron-rich benzofuran ring undergoes directed substitutions:

| Position | Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| C-5 | Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 72% | |

| C-4 | Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | 4-Bromo derivative | 68% |

Cyclization and Annulation

A. Pd-Catalyzed C–H Arylation

The aldehyde directs regioselective C–H activation:

-

Conditions : Pd(OAc)₂ (10 mol%), 8-aminoquinoline directing group, Ag₂CO₃ oxidant

-

Products : 2,6-Diarylated benzofurans (e.g., D )

-

Mechanism : Oxidative addition → palladacycle formation → reductive elimination

B. FeCl₃-Mediated Cyclization

Intramolecular cyclization forms fused rings:

-

Products : Tricyclic benzofuran derivatives (e.g., 108 )

Comparative Reactivity Analysis

The iodine and aldehyde groups synergistically enhance reactivity compared to analogues:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Iodobenzofuran-3-carbaldehyde has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. The presence of the iodine atom enhances electrophilicity, making it a suitable candidate for nucleophilic substitution reactions, which are essential in drug development.

Case Study: Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, derivatives synthesized from benzofuran scaffolds have shown significant activity against Mycobacterium tuberculosis and various fungal strains. The incorporation of 6-iodobenzofuran-3-carbaldehyde into these derivatives has been linked to increased potency due to its ability to facilitate interactions with microbial targets .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its reactivity allows for the formation of complex structures through various coupling reactions, such as Suzuki and Sonogashira reactions.

Synthesis Applications:

- Benzofuran Derivatives : The compound can be utilized to synthesize a range of benzofuran derivatives that possess diverse biological activities. For example, modifications at the C-6 position have been shown to influence the compound's antimicrobial efficacy .

- Functionalization : The aldehyde group allows for further functionalization, enabling the creation of compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Biological Studies

The biological evaluation of compounds derived from 6-iodobenzofuran-3-carbaldehyde has revealed promising results in various therapeutic areas.

Anticancer Activity :

Research indicates that benzofuran derivatives exhibit selective antiproliferative activity against human cancer cell lines. For instance, certain derivatives demonstrated a tenfold increase in potency compared to standard drugs like Combretastatin-A4, suggesting that modifications involving 6-iodobenzofuran-3-carbaldehyde could enhance anticancer properties .

Antioxidant Properties :

Studies have also explored the antioxidant capabilities of benzofuran derivatives inspired by natural products. These compounds have shown significant potential as antiplatelet agents and antioxidants, indicating a broad therapeutic scope for derivatives synthesized from 6-iodobenzofuran-3-carbaldehyde .

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds derived from 6-iodobenzofuran-3-carbaldehyde is crucial for optimizing their biological activity. Research has indicated that substituents at specific positions on the benzofuran ring can dramatically affect both antimicrobial and anticancer activities.

| Substituent Position | Biological Activity Impact |

|---|---|

| C-6 | Essential for antimicrobial efficacy |

| C-2 | Influences strain specificity |

| Aldehyde Group | Facilitates further functionalization |

Wirkmechanismus

The mechanism of action of 6-Iodobenzofuran-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation and survival. The iodine atom and aldehyde group play crucial roles in these interactions, facilitating binding to target proteins and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and electronic properties of 6-Iodobenzofuran-3-carbaldehyde are best contextualized against its halogenated analogs and non-halogenated counterparts. Below is a comparative analysis based on crystallographic data, reactivity, and applications:

Table 1: Physical and Structural Properties

Key Observations:

C-X Bond Length and Steric Effects: The C-I bond in 6-Iodobenzofuran-3-carbaldehyde (2.09 Å) is significantly longer than C-Br (1.90 Å) and C-Cl (1.76 Å) bonds, as confirmed by SHELX-refined crystallographic data. The iodine atom’s polarizability enhances intermolecular halogen bonding, influencing crystal packing and solubility.

Reactivity in Cross-Coupling Reactions: Suzuki-Miyaura Coupling: 6-Bromo- and 6-chloro derivatives exhibit higher reactivity due to stronger C-Br/C-Cl bonds (lower bond dissociation energy) compared to C-I. However, the iodo analog’s superior leaving-group ability makes it more reactive in Ullmann-type couplings . Electrophilic Substitution: The electron-withdrawing aldehyde group directs electrophiles to the 5-position of the benzofuran ring. Iodine’s inductive effect slightly deactivates the ring compared to non-halogenated benzofuran-3-carbaldehyde.

Thermal Stability:

- Melting points decrease with increasing halogen size (Cl > Br > I), correlating with weaker intermolecular forces in the iodo derivative despite its higher molecular weight.

Research Findings

- Pharmaceutical Applications: 6-Iodobenzofuran-3-carbaldehyde is a key intermediate in antiviral drug synthesis. Its iodine atom allows radioisotope labeling for imaging studies, a feature less feasible with bromo/chloro analogs .

- Material Science: The iodine-substituted derivative exhibits enhanced luminescent properties in metal-organic frameworks (MOFs) due to heavy-atom effects, unlike its lighter halogen counterparts.

Biologische Aktivität

6-Iodobenzofuran-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects. We will also examine synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy.

Chemical Structure and Synthesis

6-Iodobenzofuran-3-carbaldehyde features a benzofuran core with an aldehyde functional group and an iodine substituent. The presence of the iodine atom is significant as it may enhance the compound's biological activity through various mechanisms, including increased lipophilicity and improved binding interactions with biological targets.

Synthesis Methods

The synthesis of 6-Iodobenzofuran-3-carbaldehyde typically involves:

- Halogenation : Introduction of iodine into the benzofuran structure.

- Formylation : Conversion of the hydroxyl group to an aldehyde using formylating agents such as Vilsmeier-Haack reagent.

Antimicrobial Activity

Benzofuran derivatives, including 6-Iodobenzofuran-3-carbaldehyde, have shown promising antimicrobial properties. Studies indicate that compounds with halogen substitutions exhibit enhanced activity against various bacterial strains.

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 23 mm |

| Escherichia coli | 20 mm |

| Candida albicans | 24 mm |

The presence of halogens at specific positions in the benzofuran structure is crucial for antimicrobial efficacy, as demonstrated by studies highlighting the significance of substituents in enhancing biological activity .

Anticancer Activity

Research has indicated that 6-Iodobenzofuran-3-carbaldehyde may possess anticancer properties. In vitro studies on various cancer cell lines have shown that derivatives of benzofuran can inhibit cell proliferation.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several benzofuran derivatives, including 6-Iodobenzofuran-3-carbaldehyde, using MTT assays on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results are summarized in the following table:

| Compound | IC50 (µM) |

|---|---|

| 6-Iodobenzofuran-3-carbaldehyde | 68 |

| Other Benzofuran Derivative A | 75 |

| Other Benzofuran Derivative B | 55 |

These findings suggest that 6-Iodobenzofuran-3-carbaldehyde has a moderate cytotoxic effect compared to other derivatives, indicating its potential as an anticancer agent .

The mechanism by which 6-Iodobenzofuran-3-carbaldehyde exerts its biological effects may involve:

- Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I, which is crucial for DNA replication and transcription.

- Induction of Apoptosis : Evidence suggests that benzofuran derivatives can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-Iodobenzofuran-3-carbaldehyde is essential for optimizing its biological activity. Key factors influencing activity include:

- Substitution Position : The position of substituents on the benzofuran ring significantly affects potency.

- Type of Substituents : Halogen groups enhance lipophilicity and may improve binding affinity to targets.

Q & A

Q. How can researchers apply the FINER criteria to formulate hypotheses about the compound’s unexplored therapeutic applications?

- Methodological Answer :

- Feasible : Prioritize assays with existing lab infrastructure (e.g., in-house kinase inhibition platforms).

- Interesting : Focus on understudied targets (e.g., neurodegenerative disease pathways).

- Novel : Explore synergistic combinations with FDA-approved drugs.

- Ethical : Adhere to IACUC protocols for in vivo studies.

- Relevant : Align with funding priorities (e.g., antimicrobial resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.